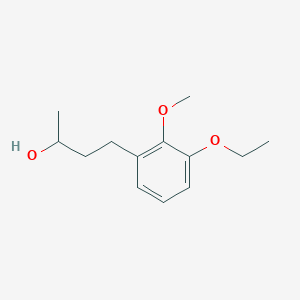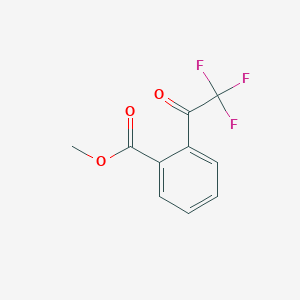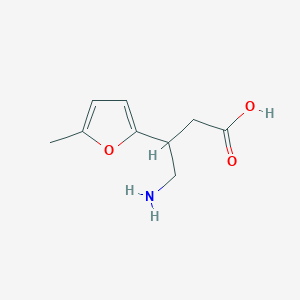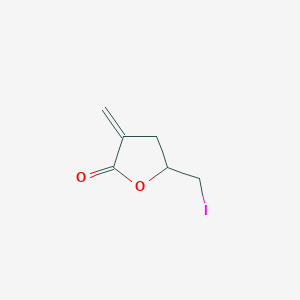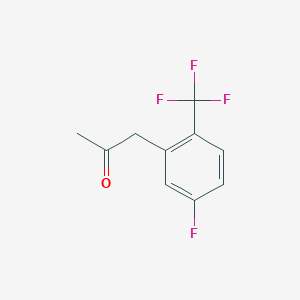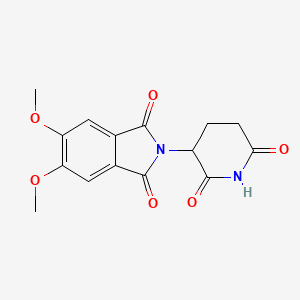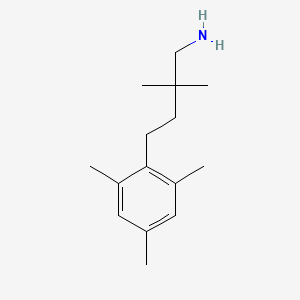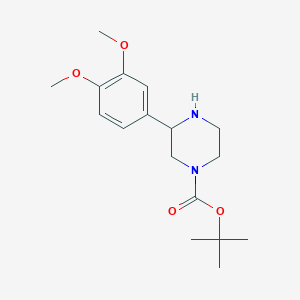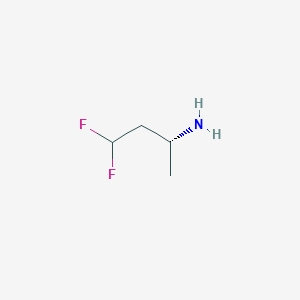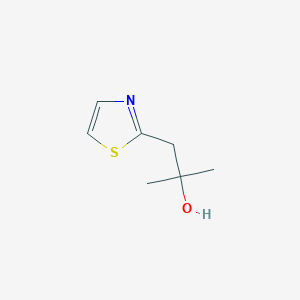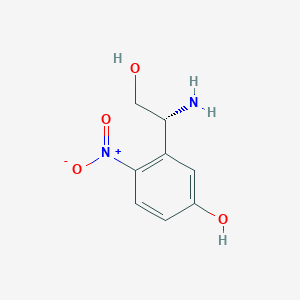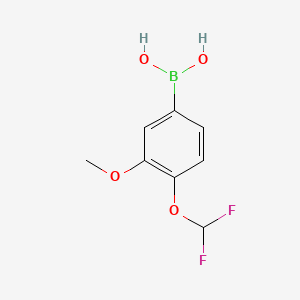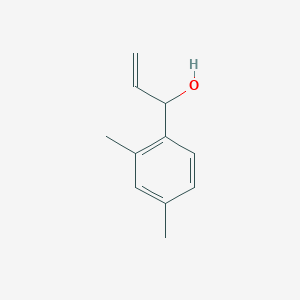
1-(2,4-Dimethylphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an allylic alcohol group
准备方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain high-purity products .
化学反应分析
Types of Reactions
1-(2,4-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2,4-Dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.
Reduction: 1-(2,4-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(2,4-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
相似化合物的比较
1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)propan-2-ol: Similar structure but lacks the allylic double bond, resulting in different reactivity and applications.
1-(2,4-Dimethylphenyl)prop-2-yn-1-ol:
1-(2,4-Dimethylphenyl)ethanol: Lacks the extended carbon chain, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of the phenyl ring with methyl substitutions and the allylic alcohol group, which imparts specific reactivity and potential for diverse applications.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h4-7,11-12H,1H2,2-3H3 |
InChI 键 |
GFWJVQHEIUSXMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


